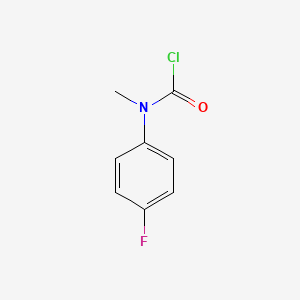

N-(4-fluorophenyl)-N-methylcarbamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDZQWYXALRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies and Reactivity Profiles of N 4 Fluorophenyl N Methylcarbamoyl Chloride

Nucleophilic Acyl Substitution Reactions and Pathways

Nucleophilic acyl substitution is the cornerstone of N-(4-fluorophenyl)-N-methylcarbamoyl chloride's reactivity. This reaction proceeds through a characteristic two-step mechanism: nucleophilic addition followed by elimination. In the initial step, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, accompanied by the expulsion of the chloride ion, which is a stable leaving group. This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile. nih.gov The solvolyses of related N-alkyl-N-arylcarbamoyl chlorides have been studied to elucidate these mechanistic pathways. nih.gov

The reaction of N-(4-fluorophenyl)-N-methylcarbamoyl chloride with alcohols or phenols provides a direct route to carbamate (B1207046) esters, also known as urethanes. This transformation is a classic example of nucleophilic acyl substitution where the alcohol's oxygen atom acts as the nucleophile. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

Table 1: Synthesis of Carbamates via Reaction with Alcohols The following table presents representative examples of carbamate formation from the reaction of N-arylcarbamoyl chlorides with various alcohols. The data are illustrative of the general reaction.

| Nucleophile (Alcohol) | Base | Solvent | Product | Yield (%) |

| Ethanol | Pyridine | Dichloromethane (B109758) | Ethyl (4-fluorophenyl)(methyl)carbamate | High |

| Phenol | Triethylamine | Tetrahydrofuran | Phenyl (4-fluorophenyl)(methyl)carbamate | High |

| tert-Butanol | Pyridine | Acetonitrile (B52724) | tert-Butyl (4-fluorophenyl)(methyl)carbamate | Moderate |

| Benzyl alcohol | Triethylamine | Dichloromethane | Benzyl (4-fluorophenyl)(methyl)carbamate | High |

When N-(4-fluorophenyl)-N-methylcarbamoyl chloride is treated with primary or secondary amines, it readily forms N,N,N'-trisubstituted ureas. This reaction follows the same nucleophilic acyl substitution pathway seen with alcohols. nih.gov The nitrogen atom of the amine, being a potent nucleophile, attacks the electrophilic carbonyl carbon. chemguide.co.ukchemguide.co.uk

The reaction typically requires two equivalents of the amine. The first equivalent acts as the nucleophile, while the second equivalent functions as a base to neutralize the liberated HCl, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like triethylamine. The reaction proceeds through a tetrahedral intermediate which expels a chloride ion to form the stable urea (B33335) linkage. chemguide.co.uk

Table 2: Synthesis of Ureas via Reaction with Amines The following table shows examples of urea synthesis from the reaction of N-arylcarbamoyl chlorides with various amines, demonstrating the versatility of this method.

| Nucleophile (Amine) | Base | Solvent | Product | Yield (%) |

| Aniline (B41778) | Aniline (1 eq.) | Tetrahydrofuran | 1-(4-fluorophenyl)-1-methyl-3-phenylurea | >90 |

| Diethylamine | Triethylamine | Dichloromethane | 3,3-Diethyl-1-(4-fluorophenyl)-1-methylurea | >90 |

| Cyclohexylamine | Triethylamine | Acetonitrile | 1-Cyclohexyl-3-(4-fluorophenyl)-3-methylurea | High |

| Pyrrolidine | Pyrrolidine (1 eq.) | Dichloromethane | 1-(4-fluorophenyl)-1-methyl-3-(pyrrolidin-1-yl)urea | 92 bath.ac.uk |

The synthesis of thiocarbamates can be achieved by reacting N-(4-fluorophenyl)-N-methylcarbamoyl chloride with thiols (mercaptans). In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The mechanism is analogous to the formation of carbamates and ureas. The reaction is generally performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to neutralize the HCl byproduct. researchgate.net

The resulting S-alkyl or S-aryl thiocarbamates are valuable compounds in organic synthesis and medicinal chemistry. The reactivity of the thiol nucleophile allows for the efficient formation of the C-S bond, completing the nucleophilic acyl substitution.

Table 3: Synthesis of Thiocarbamates via Reaction with Thiols This table provides representative examples of thiocarbamate synthesis from N-arylcarbamoyl chlorides and various thiols.

| Nucleophile (Thiol) | Base | Solvent | Product | Yield (%) |

| Ethanethiol | Sodium hydroxide | Ethanol/Water | S-Ethyl (4-fluorophenyl)(methyl)thiocarbamate | Good |

| Thiophenol | Triethylamine | Tetrahydrofuran | S-Phenyl (4-fluorophenyl)(methyl)thiocarbamate | Good |

| Benzyl mercaptan | Potassium carbonate | Acetonitrile | S-Benzyl (4-fluorophenyl)(methyl)thiocarbamate | Good |

Intramolecular Cyclization and Heterocycle Synthesis

Beyond its utility in forming linear structures through intermolecular reactions, N-(4-fluorophenyl)-N-methylcarbamoyl chloride and its derivatives are valuable precursors for the synthesis of heterocyclic compounds via intramolecular cyclization. These reactions leverage the reactivity of both the carbamoyl (B1232498) chloride moiety and the N-aryl group to construct new ring systems, a strategy of significant interest in medicinal chemistry. rsc.orgrsc.org

Palladium catalysis offers a powerful tool for the intramolecular cyclization of derivatives of N-(4-fluorophenyl)-N-methylcarbamoyl chloride. A prominent example is the palladium-catalyzed Heck cyclization of alkene-tethered N-arylcarbamoyl chlorides. researchgate.netresearcher.lifebenthamscience.com In this process, the reaction is initiated by the oxidative addition of a Pd(0) catalyst into the C-Cl bond of the carbamoyl chloride, forming an acylpalladium(II) intermediate. This is followed by a 5-exo-trig intramolecular insertion of the tethered alkene into the Pd-C bond. The resulting alkylpalladium intermediate can then undergo further reactions, such as carbonylation or reaction with various nucleophiles, to yield complex heterocyclic structures like oxindoles bearing an all-carbon quaternary center. researchgate.netdntb.gov.ua

This cascade approach allows for the construction of multiple C-C and C-N bonds in a single operation, providing efficient access to valuable molecular scaffolds. researchgate.netbenthamscience.com

Table 4: Palladium-Catalyzed Cyclization for Heterocycle Synthesis The table below illustrates the synthesis of oxindole (B195798) derivatives through palladium-catalyzed intramolecular cyclization of suitably functionalized N-arylcarbamoyl chlorides.

| Substrate | Catalyst | Conditions | Product |

| N-(2-allylphenyl)-N-methylcarbamoyl chloride | Pd(OAc)₂ | PPh₃, Base, Toluene (B28343), 100 °C | 1-Methyl-3-methyleneindolin-2-one |

| N-(4-fluoro-2-allylphenyl)-N-methylcarbamoyl chloride | PdCl₂(PPh₃)₂ | K₂CO₃, DMF, 110 °C | 5-Fluoro-1-methyl-3-methyleneindolin-2-one |

| N-(2-(2-cyclohexenyl)phenyl)-N-methylcarbamoyl chloride | Pd(dba)₂ | P(o-tol)₃, Et₃N, MeCN, 80 °C | Fused polycyclic oxindole derivative |

The presence of a fluorine atom on the phenyl ring makes N-(4-fluorophenyl)-N-methylcarbamoyl chloride an ideal starting material for the synthesis of fluorine-containing heterocycles. The incorporation of fluorine into heterocyclic frameworks is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. rsc.orgekb.eg

The palladium-catalyzed cyclization reactions discussed previously are a direct method for producing fluorinated heterocycles. For instance, an alkene-tethered N-(4-fluorophenyl)-N-methylcarbamoyl chloride derivative can be cyclized to generate a 5-fluoro-oxindole. Other synthetic strategies can also be employed. For example, intramolecular Friedel-Crafts-type reactions could potentially be used, where the carbamoyl chloride moiety acylates the electron-rich phenyl ring of another tethered aromatic group, leading to fused heterocyclic ketones. Furthermore, modern synthetic methods like photoredox catalysis are emerging as powerful tools for the cyclization of N-aryl amides to form oxindoles, a strategy applicable to fluorinated substrates. mdpi.com These methods provide diverse pathways to novel fluorine-containing heterocyclic systems, which are of high value in pharmaceutical and materials science. nih.govrsc.org

Table 5: Strategies for Synthesizing Fluorine-Containing Heterocycles This table summarizes different cyclization strategies using N-(4-fluorophenyl) derivatives to construct fluorinated heterocycles.

| Starting Material Type | Reaction Type | Product Heterocycle | Key Features |

| Alkene-tethered N-(4-fluorophenyl)carbamoyl chloride | Palladium-Catalyzed Heck Cyclization | 5-Fluoro-oxindole | Forms quaternary centers; high efficiency. researchgate.net |

| N-(4-fluorophenyl)propiolamide | Gold/Photoredox Catalysis | Arylated Spirocarbocycle | Intramolecular ipso-arylative cyclization. rsc.org |

| N-(4-fluorophenyl)acrylamide | Metal-Free Photoredox Cyclization | 5-Fluoro-oxindole | Environmentally friendly; uses visible light. mdpi.com |

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, computational studies, complemented by kinetic data from analogous compounds, provide a deeper understanding of its reactivity, the nature of its transition states, and the influence of the surrounding solvent environment on the reaction pathway.

The solvolysis of carbamoyl chlorides, particularly N,N-disubstituted derivatives, is generally understood to proceed through a dissociative, SN1-like mechanism. This pathway involves the rate-determining formation of a planar, resonance-stabilized carbamoyl cation intermediate. While specific computational studies detailing the transition state and energy landscape for N-(4-fluorophenyl)-N-methylcarbamoyl chloride are not extensively available, significant insights can be drawn from theoretical investigations into closely related structures, such as N,N-diphenylcarbamoyl chloride. ntu.edu.twresearchgate.net

The Carbamoyl Cation Intermediate: The key transition state on the energy landscape of the solvolysis reaction leads to the formation of the N-(4-fluorophenyl)-N-methylcarbamoyl cation ([(4-F-Ph)(CH₃)NCO]⁺). The stability of this cation is paramount to the reaction rate. Resonance stabilization is a critical factor, where the nitrogen atom's lone pair of electrons delocalizes into the formally empty p-orbital of the carbonyl carbon.

Computational studies on analogous aryl-substituted carbamoyl cations, using methods like Hartree-Fock and Density Functional Theory (DFT), have explored the charge distribution in this intermediate. ntu.edu.tw For the N,N-diphenylcarbamoyl cation, calculations revealed that the positive charge is not confined to the carbonyl carbon but is significantly delocalized onto the nitrogen atom and, importantly, across the attached phenyl rings. ntu.edu.twresearchgate.net

By analogy, for the N-(4-fluorophenyl)-N-methylcarbamoyl cation, the positive charge would be distributed among the carbonyl carbon, the nitrogen, the methyl group, and the 4-fluorophenyl ring. The electronic effects of the substituents play a crucial role:

N-methyl group: Acts as an electron-donating group through induction, helping to stabilize the positive charge.

Energy Profile: A typical energy landscape for an SN1 reaction shows the reactants passing through a high-energy transition state to form the carbocation intermediate, which resides in a shallow energy well. This intermediate is then rapidly attacked by a solvent molecule in a low-activation-energy step to form the final product. Quantum chemical calculations can map this pathway, identifying the geometry of the transition state (e.g., the elongated C-Cl bond) and calculating the activation energy barrier, which corresponds to the free energy of activation (ΔG‡).

The effect of the solvent on the reaction rate and mechanism is a critical aspect of solvolysis reactions. The Grunwald-Winstein equation is a widely used linear free energy relationship to investigate these effects. wikipedia.orgresearchgate.net The extended (two-term) Grunwald-Winstein equation is particularly useful for reactions that may have contributions from both solvent ionizing power and solvent nucleophilicity:

log(k/k₀) = lNT + mYCl

Here:

k and k₀ are the solvolysis rate constants in a given solvent and the reference solvent (80% ethanol), respectively.

l represents the sensitivity of the reaction to the solvent nucleophilicity scale, NT.

m represents the sensitivity of the reaction to the solvent ionizing power scale, YCl.

A high m value (typically >0.8) is characteristic of a classic SN1 ionization mechanism, while a high l value (>1.0) suggests a bimolecular SN2 or addition-elimination mechanism. mdpi.com Intermediate values suggest a mechanism with contributions from both pathways, such as an SN1 process with nucleophilic solvent assistance. nih.gov

While a full Grunwald-Winstein analysis for N-(4-fluorophenyl)-N-methylcarbamoyl chloride is not available, a comprehensive study on the solvolysis of N-methyl-N-phenylcarbamoyl chloride and its p-chloro and p-nitro derivatives provides directly comparable data. nih.govmdpi.com The results of this analysis strongly support an ionization (SN1) mechanism with considerable nucleophilic solvation of the developing carbamoyl cation. mdpi.com The sensitivity values obtained for these related compounds are presented in the table below.

| Substituent (X) in X-C₆H₄-N(CH₃)COCl | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Correlation Coefficient (R) |

|---|---|---|---|

| H (parent compound) | 0.58 | 0.53 | 0.994 |

| p-Cl | 0.44 | 0.51 | 0.994 |

| p-NO₂ | 0.49 | 0.55 | 0.985 |

The l values for these compounds, ranging from 0.44 to 0.58, and the m values, from 0.51 to 0.55, are indicative of a dissociative mechanism that benefits from nucleophilic assistance from the solvent in stabilizing the transition state. mdpi.com The reaction is sensitive to both the solvent's ability to support charge separation (m) and its ability to donate electron density (l).

For N-(4-fluorophenyl)-N-methylcarbamoyl chloride , it is expected that the l and m values would be very similar to those observed for the p-chloro derivative, given the similar electron-withdrawing inductive effects of fluorine and chlorine. Studies on the solvolysis of the related 4-fluorophenyl chlorothionoformate also show a mechanism that is highly dependent on the solvent, shifting between bimolecular and unimolecular pathways based on the solvent's nucleophilicity and ionizing power. nih.gov This further underscores the importance of the solvent environment in dictating the precise nature of the transition state and the dominant reaction channel for substrates containing the 4-fluorophenyl moiety.

Applications of N 4 Fluorophenyl N Methylcarbamoyl Chloride in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecules

As a functionalized carbamoyl (B1232498) chloride, N-(4-fluorophenyl)-N-methylcarbamoyl chloride serves as a critical intermediate for constructing more complex molecular architectures. Its primary role is to react with nucleophiles, such as alcohols, amines, and thiols, to form stable carbamates, ureas, and thiocarbamates, respectively. These functional groups are prevalent in a wide range of biologically active compounds.

N-(4-fluorophenyl)-N-methylcarbamoyl chloride is an ideal precursor for the synthesis of fluorinated carbamates. The carbamoyl chloride functional group readily undergoes nucleophilic acyl substitution with alcohols or phenols to yield the corresponding carbamate (B1207046) ester. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The resulting fluorinated carbamates are of significant interest in medicinal chemistry and materials science. Carbamates are known pharmacophores and are present in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Research into N-monofluoromethylated carbamates and related derivatives highlights the importance of such building blocks in expanding the toolkit for designing novel fluorinated molecules with potential applications in oncology and agrochemistry. While specific studies detailing the extensive use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride are not prevalent in publicly accessible literature, the fundamental reactivity is well-established. For instance, the synthesis of 4,4'-difluorobenzhydrol carbamates proceeds through the reaction of an amine with N,N'-carbonyldiimidazole (CDI) to form an intermediate carbamoylimidazole, which then reacts with an alkoxide, showcasing a related strategy to achieve carbamate formation.

Table 1: Representative Synthesis of Carbamates from Carbamoyl Chloride Precursors

| Precursor | Nucleophile | Product | Significance |

| R¹R²NCOCl | R³OH (Alcohol/Phenol) | R¹R²NCOOR³ (Carbamate) | Formation of a stable ester linkage common in pharmaceuticals. |

| N-(4-fluorophenyl)-N-methylcarbamoyl chloride | Generic Alcohol (ROH) | N-(4-fluorophenyl)-N-methylcarbamate | Introduces a fluorinated aryl group, potentially enhancing metabolic stability and bioactivity. |

This table illustrates the general reaction pathway.

Substituted ureas are a cornerstone scaffold in modern drug discovery, with applications ranging from anticancer agents to antivirals and kinase inhibitors. N-(4-fluorophenyl)-N-methylcarbamoyl chloride provides a direct route to asymmetrically substituted ureas through its reaction with primary or secondary amines.

This reaction is typically high-yielding and proceeds under mild conditions. The resulting urea (B33335) derivative incorporates the 4-fluorophenyl-N-methyl group, a feature that can be strategically utilized to probe structure-activity relationships (SAR) in drug design. The urea functional group is an excellent hydrogen bond donor and acceptor, contributing to strong and specific binding interactions with protein targets. Aryl urea-based scaffolds are actively investigated for their potential in anticancer immunotherapies and as multitarget agents. For example, research has identified N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent antagonist template for the TRPV1 receptor, highlighting the therapeutic potential of fluorinated phenylurea structures. The synthesis of such complex ureas often involves the coupling of an aniline (B41778) derivative with an isocyanate or a carbamoyl chloride equivalent.

Table 2: Examples of Bioactive Substituted Urea Scaffolds

| Urea Scaffold | Target/Application | Key Structural Feature | Reference |

| Sorafenib | Multikinase Inhibitor (Anticancer) | Pyridine (B92270) and p-chlorophenyl substituted urea | |

| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 Antagonist (Analgesic) | Fluorophenyl and sulfonamide-containing urea | |

| (E)-styryl p-bromophenyl urea | VEGFR-2/PD-L1 Inhibitor (Onco-immunology) | Styryl and bromophenyl substituted urea |

While carbamoyl chlorides are not direct precursors for heterocycle formation in a single step, they serve as crucial intermediates for introducing functional groups that can subsequently participate in cyclization reactions. The carbamate or urea moiety formed from N-(4-fluorophenyl)-N-methylcarbamoyl chloride can be an integral part of a larger molecule designed to undergo intramolecular cyclization to form fluorine-containing heterocycles.

Fluorinated heterocycles are of immense importance in pharmaceuticals and agrochemicals. The incorporation of fluorine can drastically alter the physicochemical properties of the parent heterocycle. For instance, a urea derivative synthesized from N-(4-fluorophenyl)-N-methylcarbamoyl chloride could be designed with an additional reactive group on one of the substituents, enabling a subsequent ring-closing reaction. The synthesis of complex heterocyclic drugs like Talazoparib, which contains a 5-fluoro substitution and a 4-fluorophenyl group, underscores the importance of fluorinated building blocks in constructing advanced therapeutic agents. Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been shown to yield compounds with significant anticancer activity, where a fluorophenyl group was a key part of the structure.

Strategic Use in Multi-Step Synthetic Sequences

The reliability of reactions involving carbamoyl chlorides makes N-(4-fluorophenyl)-N-methylcarbamoyl chloride a valuable tool in multi-step synthetic sequences where robust and high-yielding transformations are paramount.

In organic synthesis, convergent and divergent strategies offer efficient pathways to complex molecules or libraries of related compounds, respectively.

Divergent Synthesis: A divergent strategy would involve reacting N-(4-fluorophenyl)-N-methylcarbamoyl chloride with a multifunctional nucleophile, creating a common intermediate. This intermediate, possessing other reactive sites, can then be subjected to a variety of different reaction conditions or reagents to produce a library of structurally related, yet distinct, final products. This is particularly useful in medicinal chemistry for rapidly exploring the structure-activity relationships of a new molecular scaffold.

Design and Synthesis of Analogs and Derivatives

The systematic modification of a lead compound to generate analogs and derivatives is a fundamental practice in drug discovery and materials science. N-(4-fluorophenyl)-N-methylcarbamoyl chloride serves as a foundational scaffold for such endeavors. By varying the nucleophile (alcohols, amines, thiols) that reacts with it, a vast array of derivatives can be generated.

Furthermore, analogs of the reagent itself can be synthesized to fine-tune properties. For instance, the position of the fluorine atom on the phenyl ring could be moved (e.g., to the 2- or 3-position), or additional substituents could be introduced. The synthesis of analogs of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, for example, involved reacting N-acetyl-L-cysteine with various substituted phenylisocyanates to probe the electronic and steric effects on anticancer activity. This same principle applies to derivatives made from N-(4-fluorophenyl)-N-methylcarbamoyl chloride, allowing researchers to systematically investigate how modifications to the fluorophenyl ring impact the biological or material properties of the final products.

Advanced Characterization Methodologies and Computational Predictions

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic analysis is fundamental to confirming the identity and purity of N-(4-fluorophenyl)-N-methylcarbamoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific experimental spectra for N-(4-fluorophenyl)-N-methylcarbamoyl chloride are not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted based on the chemical structure and data from analogous compounds. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling (J-coupling) between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei, which is a key feature in the spectra of fluorinated compounds. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the 4-fluorophenyl group.

Methyl Protons (-CH₃): A singlet is anticipated for the three protons of the N-methyl group. Its chemical shift would likely appear in the range of 3.0-3.5 ppm.

Aromatic Protons (C₆H₄F): The 4-fluorophenyl group would present a complex splitting pattern. Due to the symmetry of the para-substituted ring, two sets of signals are expected. These would appear as two multiplets, often resembling doublets of doublets, in the aromatic region (approximately 7.0-7.5 ppm). The protons closer to the fluorine atom will show a larger coupling constant with ¹⁹F.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon environment. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, the following signals are predicted:

Methyl Carbon (-CH₃): A signal for the methyl carbon would be expected around 35-40 ppm.

Carbonyl Carbon (C=O): The carbamoyl (B1232498) chloride's carbonyl carbon should produce a signal in the downfield region, typically around 165-170 ppm.

Aromatic Carbons (C₆H₄F): Four distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear significantly downfield. The other aromatic carbons will also show smaller C-F coupling constants (²JCF, ³JCF), aiding in their assignment. Interpreting these spectra can sometimes be complex due to factors like the presence of rotamers and fluorine coupling. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for N-(4-fluorophenyl)-N-methylcarbamoyl chloride

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | N-CH₃ | ~3.3 | Singlet (s) | - |

| ¹H | Aromatic H (ortho to N) | ~7.3 | Multiplet (m) | JHH, JHF |

| ¹H | Aromatic H (ortho to F) | ~7.2 | Multiplet (m) | JHH, JHF |

| ¹³C | N-CH₃ | ~37 | Quartet | - |

| ¹³C | C=O | ~168 | Singlet | - |

| ¹³C | Aromatic C (ipso-N) | ~140 | Doublet | Small JCF |

| ¹³C | Aromatic C (ortho to N) | ~128 | Doublet | Small JCF |

| ¹³C | Aromatic C (ortho to F) | ~116 | Doublet | Small JCF |

| ¹³C | Aromatic C (ipso-F) | ~162 | Doublet | Large ¹JCF (~250 Hz) |

Note: These are predicted values based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl group (C=O) in the carbamoyl chloride moiety. This peak is expected to appear in the range of 1720-1780 cm⁻¹, a higher frequency than typical amides due to the electron-withdrawing effect of the chlorine atom. For a related compound, N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride, a key C=O stretch is noted near 1650 cm⁻¹, though acyl chlorides generally appear at higher wavenumbers.

Other significant absorption bands would include:

C-N Stretching: A moderate absorption band around 1350-1450 cm⁻¹ corresponding to the C-N bond.

Aromatic C=C Stretching: Several peaks of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-H Stretching: Signals for aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively.

C-F Stretching: A strong band in the 1100-1250 cm⁻¹ region indicating the C-F bond.

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond of the acyl chloride.

Table 2: Predicted Characteristic IR Absorption Bands for N-(4-fluorophenyl)-N-methylcarbamoyl chloride

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Carbamoyl Chloride | 1720 - 1780 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-N Stretch | Carbamate (B1207046) | 1350 - 1450 | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 | Strong |

| C-Cl Stretch | Acyl Chloride | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺) can be measured, allowing for the unambiguous confirmation of the molecular formula, C₈H₇ClFNO.

Electron ionization (EI) is a common method that causes the molecular ion to fragment into smaller, characteristic charged particles. uni-saarland.de The fragmentation pattern serves as a molecular fingerprint. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, the molecular ion peak would be observed, taking into account the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), resulting in two peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.

Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals: chemguide.co.uklibretexts.org

Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond to form a stable acylium ion, [M-Cl]⁺. This is often a prominent peak in the spectra of acyl chlorides.

Loss of Carbon Monoxide: The resulting [M-Cl]⁺ fragment could subsequently lose carbon monoxide (CO) to form a [M-Cl-CO]⁺ ion.

Cleavage of N-C bond: Fragmentation could also occur at the N-C(phenyl) or N-C(methyl) bonds.

For the related isomer N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride, a key fragmentation pathway involves the homolytic cleavage to lose the chlorine atom, forming an [M-Cl]⁺ ion. A similar process is expected for the 4-fluoro isomer.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for N-(4-fluorophenyl)-N-methylcarbamoyl chloride is currently available, this method would be essential for unambiguously confirming its solid-state conformation.

If suitable single crystals could be grown, X-ray diffraction analysis would reveal the planarity of the phenyl ring and the geometry around the nitrogen and carbonyl carbon atoms. It would also elucidate how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π–π stacking that might influence the material's bulk properties. researchgate.net For example, studies on other carbamate structures have shown how the geometry around the nitrogen atom can be determined and how different conformers can exist within the crystal lattice. nih.gov

Computational Chemistry for Predictive Analysis

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful avenue for predicting and understanding the properties of molecules without the need for experimentation.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to optimize the molecular geometry of N-(4-fluorophenyl)-N-methylcarbamoyl chloride and calculate a variety of its properties. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

DFT calculations can predict:

Optimized Geometry: The most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net

Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of absorption bands. researchgate.net

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which are valuable for interpreting experimental NMR data. researchgate.net

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding reactivity.

While specific DFT studies on N-(4-fluorophenyl)-N-methylcarbamoyl chloride are not present in the searched literature, such calculations would provide invaluable theoretical insights to complement experimental characterization data. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like N-(4-fluorophenyl)-N-methylcarbamoyl chloride, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. d-nb.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT calculations. d-nb.info The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate computational models and basis sets are used. d-nb.info For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, theoretical calculations would determine the magnetic shielding of each nucleus, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would feature distinct signals for the methyl protons and the aromatic protons of the 4-fluorophenyl group. The aromatic region would show complex splitting patterns due to spin-spin coupling between the protons and between the protons and the fluorine atom. The predicted ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the methyl carbon, and the carbons of the fluorinated aromatic ring.

| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O (Carbonyl) | 168.5 | CH₃ (Methyl) | 3.15 |

| C-F (Aromatic) | 162.0 (d, ¹JCF ≈ 245 Hz) | Aromatic (ortho to F) | 7.15 (t) |

| C-N (Aromatic) | 138.0 | Aromatic (meta to F) | 7.30 (m) |

| CH (Aromatic, meta to F) | 129.5 (d, ³JCF ≈ 8 Hz) | ||

| CH (Aromatic, ortho to F) | 116.0 (d, ²JCF ≈ 22 Hz) | ||

| CH₃ (Methyl) | 35.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. DFT methods are effective for predicting these frequencies, which correspond to absorption bands in an experimental IR spectrum. researchgate.net Key predicted absorptions for N-(4-fluorophenyl)-N-methylcarbamoyl chloride would include a strong C=O stretching vibration, C-N stretching, C-Cl stretching, and vibrations associated with the fluorophenyl group. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | Medium |

| C=O Stretch (Amide I) | 1740-1720 | Strong |

| Aromatic C=C Stretch | 1600-1585, 1500-1400 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-F Stretch | 1250-1100 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is typically performed using TD-DFT or advanced machine learning algorithms. nih.govnih.gov These methods calculate the electronic transitions between molecular orbitals. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, the chromophores—the 4-fluorophenyl ring and the carbamoyl group—are expected to give rise to absorptions in the UV region. The predicted spectrum would likely show π → π* transitions associated with the aromatic system and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. nih.gov

| Predicted λmax (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~205 | π → π | Phenyl Ring |

| ~250 | π → π | Phenyl Ring (Benzenoid band) |

| ~220 | n → π* | Carbonyl Group (C=O) |

Conformational Analysis

Conformational analysis of N-(4-fluorophenyl)-N-methylcarbamoyl chloride involves identifying the most stable three-dimensional arrangements of the atoms. This is achieved computationally by exploring the molecule's potential energy surface, identifying low-energy conformers and the energy barriers for rotation around key single bonds.

The primary rotatable bonds are the N-C(aryl) bond and the N-C(carbonyl) bond. Rotation around the N-C(aryl) bond determines the orientation of the phenyl ring relative to the plane of the carbamoyl group. Steric hindrance between the ortho-protons of the phenyl ring and the methyl or carbonyl group will influence the preferred dihedral angle.

Rotation around the N-C(carbonyl) bond is also critical. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct planar or near-planar conformers. In related molecules, anti and syn conformations about formal single bonds are often observed. nih.gov For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, the most stable conformation is likely one that minimizes steric repulsion between the bulky 4-fluorophenyl group, the methyl group, and the chlorine atom, while maximizing electronic stabilization through conjugation. Computational studies can quantify the energy differences between these conformers and the barriers to their interconversion.

Chromatographic and Separation Methodologies for Purity Assessment in Research

Assessing the purity of N-(4-fluorophenyl)-N-methylcarbamoyl chloride in a research setting relies on high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of N-methylcarbamate compounds. epa.gov A common approach for purity assessment of N-(4-fluorophenyl)-N-methylcarbamoyl chloride would involve reversed-phase HPLC. epa.gov

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds of increasing polarity.

Detection: UV detection is a standard method, monitoring at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm). For enhanced sensitivity and specificity, particularly in complex matrices, a post-column derivatization technique can be employed. This involves hydrolyzing the carbamoyl chloride after it elutes from the column, followed by reaction with a fluorogenic agent like o-phthalaldehyde (B127526) (OPA), allowing for highly sensitive fluorescence detection. epa.govszu.cz

Gas Chromatography (GC) analysis of carbamoyl chlorides and related N-methylcarbamates can be challenging due to their potential for thermal degradation at the high temperatures used in the GC injector and column. researchgate.net Direct injection can lead to decomposition, resulting in poor peak shape and inaccurate quantification.

To overcome this, a derivatization step is often performed before GC analysis. researchgate.net The reactive carbamoyl chloride can be converted into a more thermally stable and volatile derivative. For example, reaction with an alcohol could form a stable carbamate ester. The resulting derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Mass Spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information from the mass spectrum, confirming the identity of the analyte and any impurities. researchgate.net

Future Research Avenues and Prospects

Innovations in Sustainable Synthesis Technologies

The traditional synthesis of carbamoyl (B1232498) chlorides, including N-(4-fluorophenyl)-N-methylcarbamoyl chloride, often involves hazardous reagents like phosgene (B1210022). chemicalbook.comwikipedia.org This has spurred significant research into greener, more sustainable synthetic methodologies that prioritize safety, efficiency, and reduced environmental impact.

Future innovations are expected to focus on several key areas:

Phosgene-Free Synthesis: A primary objective is the complete replacement of phosgene with safer, solid, or in-situ generated alternatives. Triphosgene (B27547), a stable solid, has already been established as a safer substitute for gaseous phosgene in the preparation of carbamoyl chlorides from tertiary amines. nih.govtandfonline.com Other phosgene surrogates, such as carbonyldiimidazole (CDI) and difluorophosgene surrogates, offer milder reaction conditions and avoid the handling of highly toxic materials. nih.govorganic-chemistry.orgorganic-chemistry.org Research will likely focus on optimizing these phosgene-free routes to improve yields and broaden their applicability on an industrial scale.

Catalytic Approaches: The development of novel catalytic systems is a cornerstone of green chemistry. For carbamoyl chlorides, this involves designing catalysts that can facilitate their synthesis with high atom economy and under mild conditions. While much of the catalytic research focuses on the subsequent reactions of carbamoyl chlorides, such as the zinc chloride-catalyzed synthesis of carbamates, future work could explore catalytic routes to form the carbamoyl chloride itself, potentially from amines, carbon monoxide, and a chlorine source. acs.orgresearchgate.net

Flow Chemistry and Microreactors: Continuous flow technologies and microreactors offer significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates. researchgate.net By generating and consuming reactive species like phosgene (or its substitutes) in situ within a closed, continuous system, the risks associated with storage and handling are minimized. google.com This approach allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity. Future research will likely involve the design of dedicated microreactor systems for the continuous and on-demand synthesis of N-(4-fluorophenyl)-N-methylcarbamoyl chloride.

| Technology | Key Advantages | Relevant Compounds/Reagents |

| Phosgene Surrogates | Enhanced safety, easier handling | Triphosgene, Carbonyldiimidazole (CDI) |

| Catalytic Methods | Milder conditions, improved efficiency | Zinc Chloride (for subsequent reactions) |

| Microreactors | Improved safety, precise process control, scalability | Phosgene (generated in-situ) |

Discovery of Novel Reactivity Patterns and Synthetic Transformations

N-(4-fluorophenyl)-N-methylcarbamoyl chloride is a valuable electrophilic building block. While its classical reactions to form ureas and carbamates are well-established, ongoing research is uncovering new reactivity patterns, particularly through transition-metal catalysis. wikipedia.org These discoveries are expanding its role as a versatile synthon for constructing complex molecular architectures.

Future research in this domain is expected to explore:

Transition-Metal Catalyzed Cross-Coupling: Carbamoyl chlorides are increasingly being utilized in a variety of transition-metal-catalyzed transformations. rsc.orgresearchgate.net Research has demonstrated their participation in cross-coupling, C-H functionalization, and annulation reactions. These methods provide access to a wide range of amide-functionalized molecules that are important in pharmaceuticals and natural products. rsc.org Future work will likely focus on developing new catalytic systems (e.g., based on palladium, nickel, or copper) to enable novel cross-coupling reactions of N-(4-fluorophenyl)-N-methylcarbamoyl chloride with a broader range of nucleophiles and organometallic reagents.

Carbamoyl Radical Generation: The generation of carbamoyl radicals from carbamoyl chlorides opens up new avenues for synthetic transformations. Recent studies have shown that these radicals can be harnessed in nickel-catalyzed reactions to form aryl carbamides from aryl halides. researchgate.net Further exploration of this reactivity could lead to novel methods for C-C and C-N bond formation under mild, photochemically- or electrochemically-driven conditions.

Electrophilic Amination and Carbamoylation: The electrophilic nature of the carbonyl carbon in N-(4-fluorophenyl)-N-methylcarbamoyl chloride makes it a potent agent for carbamoylation. Mechanistic studies on the solvolysis of related carbamoyl chlorides suggest they react via an SN1-type mechanism, forming a reactive acylium ion intermediate. nih.govnih.govresearchgate.net Future investigations could exploit this reactivity to develop novel protocols for the direct carbamoylation of challenging substrates, including electron-rich heterocycles and carbanions, thereby providing direct access to complex amides and ketones.

| Reaction Type | Catalyst/Reagent | Potential Products |

| Cross-Coupling | Transition metals (Pd, Ni, Cu) | Aryl amides, Heterocyclic amides |

| Radical Reactions | Nickel catalysts, Photoredox catalysts | Aryl carbamides |

| Electrophilic Carbamoylation | Lewis acids, Organometallic reagents | Complex amides, Ketones |

Advanced Computational Modeling for Predictive Chemical Behavior

The integration of computational chemistry into synthetic planning is revolutionizing how researchers approach molecule design and reaction discovery. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, in silico methods offer a powerful toolkit for predicting its properties, reactivity, and potential applications without the need for extensive empirical experimentation.

Future prospects in this area include:

Reaction Mechanism and Reactivity Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This allows for the elucidation of reaction mechanisms and the prediction of reactivity. For N-(4-fluorophenyl)-N-methylcarbamoyl chloride, computational studies can help rationalize its behavior in transition-metal catalyzed reactions, predict its regioselectivity with unsymmetrical substrates, and guide the design of more efficient catalysts. clemson.edu

Physicochemical Property Prediction: Computational tools can accurately predict a wide range of physicochemical properties, including solubility, stability, and spectroscopic signatures. For a compound like N-(4-fluorophenyl)-N-methylcarbamoyl chloride, this is crucial for understanding its handling characteristics and for predicting the properties of novel derivatives.

In Silico ADME/Tox Screening: In the context of drug discovery and materials science, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds is critical. nih.gov Although N-(4-fluorophenyl)-N-methylcarbamoyl chloride is a synthetic intermediate, the carbamoyl moiety it installs is present in many biologically active molecules. Computational models can be used to predict the ADMET properties of potential downstream products derived from this reagent, helping to prioritize synthetic targets with favorable pharmacokinetic and safety profiles. jonuns.commdpi.com

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction modeling, Catalyst design | Transition state energies, Reaction pathways, Reactivity indices |

| Molecular Dynamics (MD) | Solvation studies, Conformation analysis | Solvation free energies, Conformational preferences |

| QSAR & ADMET Prediction | Drug discovery, Materials science | Pharmacokinetics, Toxicity profiles, Biological activity |

Q & A

Q. How can researchers optimize the synthesis of N-(4-fluorophenyl)-N-methylcarbamoyl chloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves careful selection of reaction conditions and purification techniques. For analogous carbamoyl chlorides, reactions typically proceed via substitution mechanisms using anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres . Key steps include:

- Temperature Control : Reactions are often conducted at 0°C to room temperature to minimize side reactions .

- Purification : Distillation or column chromatography is recommended to isolate the product. For example, a related N-methylcarbamoyl chloride derivative achieved 79% yield after column purification .

- Reagent Ratios : Stoichiometric excess of the acyl chloride precursor (e.g., N-methylcarbamoyl chloride) ensures complete conversion of the aromatic amine .

Q. What spectroscopic and crystallographic methods are critical for characterizing N-(4-fluorophenyl)-N-methylcarbamoyl chloride?

Methodological Answer:

- NMR Spectroscopy : NMR is essential for confirming fluorophenyl group integration, while NMR identifies methyl and carbamoyl protons. For example, in 2-chloro-N-(4-fluorophenyl)acetamide, the fluorophenyl group showed distinct signals at δ -115 ppm .

- X-ray Crystallography : Intramolecular hydrogen bonding (e.g., C–H⋯O) and intermolecular interactions (N–H⋯O) stabilize crystal packing, as observed in structurally similar amides .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. NIST mass spectral databases provide reference fragmentation patterns for fluorinated compounds .

Q. How should researchers handle and store N-(4-fluorophenyl)-N-methylcarbamoyl chloride to ensure stability?

Methodological Answer:

- Storage : Store under argon at -20°C in amber vials to prevent hydrolysis.

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact, as carbamoyl chlorides release toxic HCl upon decomposition .

- Deactivation : Quench residual reagent with saturated sodium bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the synthesis of N-(4-fluorophenyl)-N-methylcarbamoyl chloride?

Methodological Answer: Side reactions often arise from:

- Competitive Acylation : Excess acyl chloride may acylate solvent impurities (e.g., THF peroxides). Use freshly distilled solvents to mitigate this .

- Hydrolysis : Trace moisture hydrolyzes carbamoyl chloride to urea derivatives. Anhydrous MgSO₄ or molecular sieves are recommended for drying .

- Electrophilic Aromatic Substitution : Fluorophenyl rings may undergo unintended substitution under harsh conditions. Monitor reaction progress via TLC (e.g., silica gel, hexane/ethyl acetate) .

Q. How can computational chemistry predict the reactivity of N-(4-fluorophenyl)-N-methylcarbamoyl chloride in drug design?

Methodological Answer:

- DFT Calculations : Density Functional Theory (DFT) models the electrophilicity of the carbamoyl chloride group, predicting reactivity with nucleophiles (e.g., amines in target proteins) .

- Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets. For example, fluorophenyl groups in similar compounds enhance binding to hydrophobic enzyme pockets .

Q. How do researchers resolve contradictions in reported biological activities of fluorophenyl carbamoyl derivatives?

Methodological Answer: Discrepancies often stem from:

- Impurity Profiles : HPLC-MS analysis identifies byproducts (e.g., hydrolyzed urea) that may skew bioactivity data .

- Assay Conditions : Varying pH or temperature alters compound stability. Standardize assays using buffers like PBS (pH 7.4) .

- Structural Analogues : Compare activities of closely related compounds (e.g., N-(4-chlorophenyl) vs. 4-fluorophenyl derivatives) to isolate electronic effects .

Q. What strategies enable the use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride in synthesizing protease inhibitors?

Methodological Answer:

- Peptide Coupling : React with amino acid esters to form carbamate prodrugs. For instance, similar carbamoyl chlorides were used in HIV protease inhibitor synthesis .

- Selective Acylation : Protect competing nucleophiles (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups before reaction .

Q. How can isotopic labeling (e.g., 18F^{18}\text{F}18F) of this compound enhance pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.